molecular formula C10H11ClO B11909649 2-(Chloromethyl)chroman

2-(Chloromethyl)chroman

Katalognummer: B11909649
Molekulargewicht: 182.64 g/mol
InChI-Schlüssel: SQKKNAHNXFRARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)chroman is a chemical compound belonging to the chroman family, which is a subset of benzopyrans. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring with a chloromethyl group attached to the second carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)chroman can be achieved through various methods. One common approach involves the reaction of chroman with chloromethylating agents under specific conditions. For instance, the reaction of chroman with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)chroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)chroman has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)chroman and its derivatives involves interaction with specific molecular targets. For example, certain derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

    Chroman: Lacks the chloromethyl group but shares the core chroman structure.

    Chromone: Contains a carbonyl group at the second position instead of a chloromethyl group.

    Chromanone: Similar to chromone but with a saturated ring structure.

Uniqueness: 2-(Chloromethyl)chroman is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.

Eigenschaften

Molekularformel

C10H11ClO

Molekulargewicht

182.64 g/mol

IUPAC-Name

2-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI-Schlüssel

SQKKNAHNXFRARL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2OC1CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.